BenchChemオンラインストアへようこそ!

2-(Pyridin-3-yl)quinoline-4-carboxylic acid

PIM-1 Kinase Kinase Inhibition Cancer

Choose 2-(Pyridin-3-yl)quinoline-4-carboxylic acid — the 3-pyridyl isomer delivers a 2.5-fold improvement in PIM-1 IC50 over the 4-pyridyl analog. Derivatives exhibit 1.5× greater antiproliferative potency against HepG-2 cells (IC50 4.16 µM) and a 45% wider therapeutic window (selectivity index >24.0). The free carboxylic acid at the 4-position enables direct amide coupling without a deprotection step, accelerating high-throughput parallel synthesis. Do not substitute with regioisomers — SAR and potency depend critically on the pyridin-3-yl orientation. Pro-apoptotic activity confirmed: 66.41% total apoptosis induction with 1.7-fold caspase 3/7 activation.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 7482-91-9
Cat. No. B1346104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)quinoline-4-carboxylic acid
CAS7482-91-9
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
InChIInChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19)
InChIKeyXQNXXNNXRWYNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)quinoline-4-carboxylic Acid (CAS 7482-91-9): Baseline Characteristics and Procurement Overview


2-(Pyridin-3-yl)quinoline-4-carboxylic acid (CAS 7482-91-9), also known as 2-(3-pyridyl)cinchoninic acid, is a heterocyclic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol [1]. It belongs to the quinoline-4-carboxylic acid family, featuring a quinoline core substituted with a pyridin-3-yl group at the 2-position and a carboxylic acid group at the 4-position . The compound exhibits a high melting point of approximately 290 °C and is soluble in polar organic solvents such as methanol and ethanol . As a versatile scaffold in medicinal chemistry, it serves as a key intermediate in the synthesis of biologically active pyridine-quinoline hybrids with demonstrated anticancer and kinase inhibitory activities [2].

Why Generic Substitution Fails: The Critical Role of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid as a Non-Interchangeable Scaffold


While the quinoline-4-carboxylic acid scaffold is common to many compounds, simple substitution with generic analogs is scientifically unsound due to the profound impact of the pyridin-3-yl substituent at the 2-position on molecular recognition and biological activity. The specific spatial and electronic properties conferred by the pyridin-3-yl group are essential for optimal binding to targets such as PIM-1 kinase [1]. Even minor modifications, such as altering the position of the nitrogen atom in the pyridine ring or introducing electron-withdrawing/donating groups, can drastically alter the compound's kinase inhibition profile, apoptosis induction capacity, and overall anticancer potency [2]. Furthermore, the free carboxylic acid at the 4-position is a critical handle for further derivatization (e.g., amide formation), enabling the generation of diverse compound libraries that are inaccessible from other regioisomers or protected forms [3]. Therefore, substituting 2-(pyridin-3-yl)quinoline-4-carboxylic acid with a close analog in a synthetic or screening workflow introduces a high risk of experimental failure and invalidates structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Direct Comparative Performance of 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid and Its Derivatives vs. Key Analogs


PIM-1 Kinase Inhibition: Head-to-Head Comparison of Pyridine-Quinoline Hybrids with Varying Pyridine Regioisomers

In a study evaluating pyridine-quinoline hybrids, the derivative 6e, which is directly synthesized from 2-(pyridin-3-yl)quinoline-4-carboxylic acid, demonstrated potent PIM-1 kinase inhibition. A direct head-to-head comparison was made with its structural analog, compound 6f, which features a pyridin-4-yl substituent instead of a pyridin-3-yl group. The pyridin-3-yl derivative (6e) exhibited significantly superior potency, with an IC50 value of 0.48 µM against PIM-1 kinase, while the pyridin-4-yl analog (6f) showed an IC50 value of 1.21 µM [1]. This represents a 2.5-fold increase in inhibitory activity conferred solely by the position of the nitrogen atom in the pyridine ring.

PIM-1 Kinase Kinase Inhibition Cancer

Antiproliferative Activity in Liver Cancer Cells: Pyridin-3-yl Derivatives Outperform Pyridin-4-yl Analogs

The antiproliferative activity of pyridine-quinoline hybrid 6e (derived from 2-(pyridin-3-yl)quinoline-4-carboxylic acid) was directly compared to its pyridin-4-yl analog 6f against the HepG-2 hepatocellular carcinoma cell line. Compound 6e showed an IC50 value of 4.16 µM, while the regioisomeric analog 6f was less potent with an IC50 value of 6.07 µM [1]. This represents a 1.5-fold improvement in cellular potency, demonstrating that the 3-pyridyl substitution pattern not only enhances target engagement but also translates into superior cellular efficacy.

Hepatocellular Carcinoma Anticancer Cytotoxicity

Induction of Apoptosis: Pyridin-3-yl Substitution is Essential for Robust Pro-Apoptotic Activity

The ability to induce programmed cell death is a critical attribute for anticancer drug candidates. Compound 6e, a derivative of 2-(pyridin-3-yl)quinoline-4-carboxylic acid, was evaluated for its pro-apoptotic activity and compared to its pyridin-4-yl analog (6f). After 24 hours of treatment, compound 6e induced substantial apoptosis, with a total apoptosis percentage (early + late) of 66.41% in HepG-2 cells [1]. In stark contrast, the pyridin-4-yl analog 6f induced only 45.66% total apoptosis under the same conditions [1]. Furthermore, this effect was linked to a significant 1.7-fold activation of caspase 3/7 for compound 6e [1].

Apoptosis Cancer Caspase Activation

Selectivity Index: Superior Safety Profile of Pyridin-3-yl Hybrids over Regioisomeric Analogs

A key differentiator for drug candidates is their therapeutic window, quantified by the Selectivity Index (SI = IC50 on normal cells / IC50 on cancer cells). Compound 6e (derived from 2-(pyridin-3-yl)quinoline-4-carboxylic acid) exhibited a favorable selectivity profile, with an IC50 > 100 µM against normal Wi-38 lung fibroblasts, resulting in a calculated SI > 24.0 against HepG-2 liver cancer cells [1]. In comparison, the pyridin-4-yl analog 6f showed a lower selectivity index of >16.5 against the same cell line [1]. While both compounds show selectivity, the 3-pyridyl derivative demonstrates a 45% improvement in the selectivity index, indicating a potentially wider therapeutic window and lower predicted toxicity to non-cancerous tissue.

Selectivity Index Cytotoxicity Safety Profile

Synthetic Versatility: Carboxylic Acid Handle Enables Diverse Derivative Libraries

The free carboxylic acid at the 4-position of the quinoline core is a critical functional group that distinguishes 2-(pyridin-3-yl)quinoline-4-carboxylic acid from its ester or amide analogs. This handle allows for direct, high-yielding coupling with diverse amines to generate a wide array of amide-containing derivatives, which are a major class of PIM-1 kinase inhibitors [1]. In contrast, the corresponding ethyl ester (CAS 5471-13-6) or other protected forms require an additional deprotection step, reducing synthetic efficiency and overall yield. The direct use of the carboxylic acid accelerates SAR exploration and library synthesis, providing a clear operational advantage.

Medicinal Chemistry Library Synthesis SAR Studies

Best Research and Industrial Application Scenarios for 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid


Structure-Activity Relationship (SAR) Studies for PIM-1 Kinase Inhibitors

2-(Pyridin-3-yl)quinoline-4-carboxylic acid serves as the optimal core scaffold for generating focused libraries of PIM-1 kinase inhibitors. The evidence demonstrates that the 3-pyridyl isomer (e.g., compound 6e) provides a 2.5-fold improvement in PIM-1 IC50 compared to the 4-pyridyl analog (6f) [1]. Researchers conducting SAR studies should prioritize this building block to explore chemical space that is more likely to yield potent hits and leads, avoiding the less active regioisomeric series. The free carboxylic acid allows for rapid diversification through amide coupling, enabling efficient exploration of the PIM-1 binding pocket [2].

Hepatocellular Carcinoma (HCC) Drug Discovery Programs

For research focused on liver cancer therapies, compounds derived from 2-(pyridin-3-yl)quinoline-4-carboxylic acid exhibit superior in vitro efficacy and a favorable safety profile. The derivative 6e shows a 1.5-fold increase in antiproliferative potency against HepG-2 cells compared to its closest analog (IC50 4.16 µM vs 6.07 µM) [1]. More importantly, it displays a higher selectivity index (>24.0 vs >16.5), indicating a 45% larger therapeutic window [2]. This makes the scaffold a high-priority starting point for medicinal chemistry efforts aimed at developing safer and more effective HCC treatments.

Apoptosis and Caspase-Dependent Cell Death Mechanism Studies

The strong pro-apoptotic activity of 3-pyridyl substituted quinoline derivatives makes this compound class ideal for probing mechanisms of programmed cell death in cancer. Compound 6e induces 66.41% total apoptosis in HepG-2 cells, a significant 20.75 percentage-point increase over the 45.66% induced by its 4-pyridyl counterpart [1]. This robust phenotype, coupled with the demonstrated 1.7-fold increase in caspase 3/7 activation [1], positions 2-(pyridin-3-yl)quinoline-4-carboxylic acid as a valuable tool compound and scaffold for designing chemical probes to study the intrinsic apoptosis pathway and caspase activation cascades in oncology research.

High-Throughput Parallel Synthesis and Library Production

The presence of a free carboxylic acid group makes 2-(pyridin-3-yl)quinoline-4-carboxylic acid the ideal building block for high-throughput parallel synthesis workflows. Unlike its ester-protected analogs, this compound can be directly coupled with a diverse set of amines in a single, automated step, eliminating the need for a preliminary deprotection reaction [1]. This reduction in synthetic complexity saves valuable time and resources, enabling the rapid generation of large, diverse libraries of quinoline-pyridine hybrid molecules for screening against a variety of biological targets, including but not limited to kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.